molecular formula C16H16O2 B2508644 (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate CAS No. 133151-37-8

(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate

Cat. No.: B2508644
CAS No.: 133151-37-8
M. Wt: 240.302
InChI Key: MJZDHWXNYXSGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate (CAS: 133151-37-8) is a biphenyl-based ester derivative characterized by a methyl group at the 4'-position of the biphenyl backbone and an acetate moiety attached to the methyl group at the 4-position (Figure 1). This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed for constructing biphenyl scaffolds . Its purity (95%) and commercial availability are documented in chemical catalogs .

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-3-7-15(8-4-12)16-9-5-14(6-10-16)11-18-13(2)17/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDHWXNYXSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate typically involves the esterification of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic anhydride into the reactor, with the product being continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic acid.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Hydrolysis: (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic acid.

    Oxidation: (4’-Methyl-[1,1’-biphenyl]-4-yl)carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, studies on similar structures have shown that modifications can enhance their efficacy against pathogens like Staphylococcus aureus and Escherichia coli . The potential of (4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate as an antimicrobial agent is promising due to its structural similarities to known effective compounds.

Antioxidant Properties
Compounds with biphenyl structures have been investigated for antioxidant activities. The presence of the methyl group on the biphenyl moiety may contribute to the stabilization of free radicals, making this compound a candidate for further studies in oxidative stress-related conditions .

Drug Development
The compound could serve as a scaffold for drug development. Its structural characteristics allow for modifications that can lead to the synthesis of new drugs targeting various diseases. The synthesis of similar compounds has been reported to yield promising results in anticancer and anti-inflammatory activities .

Material Science Applications

Polymer Synthesis
this compound can be utilized in the synthesis of polymers due to its reactive acetate group. This property allows it to participate in polymerization reactions, resulting in materials with tailored properties for specific applications such as coatings, adhesives, and composites .

Liquid Crystals
The biphenyl structure is known for its liquid crystalline properties. Research indicates that compounds like this compound can be incorporated into liquid crystal displays (LCDs) or other electronic devices due to their ability to form ordered phases under certain conditions .

Organic Synthesis

Building Block for Organic Reactions
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow it to undergo various chemical transformations such as esterification and cross-coupling reactions .

Case Studies and Research Findings

StudyFocusFindings
Egbujor et al. (2019)Antimicrobial activityDemonstrated that similar alkanoylated biphenyl compounds exhibited significant inhibition against various pathogens .
Güzel-Akdemir & Demir-Yazıcı (2021)Anticancer activityReported promising anticancer effects for derivatives based on biphenyl structures .
Material Science ResearchPolymer applicationsHighlighted the potential of biphenyl derivatives in developing advanced polymeric materials .

Mechanism of Action

The mechanism of action of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol, which can then interact with various enzymes and receptors in biological systems. The biphenyl core can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Biphenyl-Ester Family

Table 1: Structural and Physical Properties of Selected Biphenyl Esters
Compound Name Molecular Formula Substituents Melting Point (°C) Yield (%) Key References
(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate C₁₆H₁₆O₂ 4'-CH₃, 4-OAc Not reported 95% purity
Methyl 2-(4'-methyl-[1,1'-biphenyl]-4-yl)acetate (5e) C₁₆H₁₆O₂ 4'-CH₃, 4-CH₂COOMe 33.4–34.0 92
Ethyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate (5f) C₁₆H₁₆O₂ 4'-CH₃, 4-COOEt Not reported 75
Methyl 4-methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate (5g) C₁₇H₁₈O₃ 4'-CH₃, 3-COOMe, 4-OCH₃ 63.0–64.1 80
Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E) C₁₉H₂₁NO₅ 4′-NO₂, 4-O(CH₂)₄COOEt Not reported N/A
Key Observations :
  • Substituent Effects: The position and nature of substituents significantly influence melting points. For example, 5e (methyl acetate side chain) has a lower melting point (33–34°C) compared to 5g (methoxy and carboxylate groups, 63–64°C), likely due to reduced molecular symmetry and weaker crystal packing . Nitro or cyano groups (e.g., NO2-Bi-4-S-E) enhance intermolecular interactions, leading to distinct crystal structures (triclinic vs. monoclinic space groups) .
  • Spectral Data: 1H NMR: In 5e, the methylene protons adjacent to the acetate group resonate at δ 3.67 ppm (singlet), while aromatic protons appear as multiplet signals between δ 7.2–7.6 ppm . 13C NMR: The carbonyl carbon in acetate-containing compounds (e.g., 5e) appears near δ 170 ppm, consistent with ester functionalities .

Functional Group Variations: Acetate vs. Carboxylate vs. Acetamide

Table 2: Comparison of Derivatives with Modified Terminal Groups
Compound Name Functional Group Key Properties Applications/Notes References
This compound Ester (OAc) Lipophilic; potential intermediate in drug synthesis Used in cross-coupling reactions
Ethyl 4-([1,1'-biphenyl]-4-yl)-4-acetamido-2,2-difluorobutanoate (4) Acetamide + difluoro m.p. 161–164°C; 79% yield Bioactive compound with fluorinated backbone
N-((4'-(2-butylhydrazinecarbonyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide (80b) Hydrazine + acetamide Not reported HDAC inhibitor candidate
Key Observations :
  • Acetate vs. Carboxylate : Acetate esters (e.g., This compound ) are more lipophilic than carboxylates (e.g., 5f ), influencing solubility and reactivity in synthetic pathways .
  • Acetamide Derivatives : Compounds like 80b and 4 demonstrate enhanced bioactivity due to hydrogen-bonding capabilities of the acetamide group, making them relevant in medicinal chemistry .

Biological Activity

(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate, with the chemical formula C16_{16}H16_{16}O2_2 and CAS number 133151-37-8, is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 240.3 g/mol
  • Melting Point : Data not specified in the sources.
  • Boiling Point : Data not specified in the sources.
  • Density : Data not specified in the sources.

Antioxidant Activity

Research indicates that biphenyl derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Assay TypeIC50 Value (μg/mL)
DPPH83.43
ABTS75.39

These values suggest that this compound may have comparable or superior antioxidant activity compared to other known antioxidants .

Anti-inflammatory Effects

Biphenyl compounds have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2), which are involved in the inflammatory response. This mechanism can contribute to pain relief and reduction of inflammation in various conditions.

Anticancer Potential

The biphenyl structure is often associated with anticancer activity. Studies have shown that certain biphenyl derivatives can induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to this compound have demonstrated efficacy against breast and prostate cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
  • Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation.
  • Gene Regulation : The compound might influence gene expression related to apoptosis and cell proliferation.

Study on Antioxidant Activity

A study conducted on various biphenyl derivatives showed that those with methyl substitutions exhibited enhanced radical scavenging abilities compared to their unsubstituted counterparts. This suggests that the methyl group at the para position contributes significantly to the compound's antioxidant capacity .

Anti-inflammatory Study

In an experimental model of inflammation, this compound was found to reduce edema significantly when administered prior to inflammatory stimuli. This effect was comparable to standard anti-inflammatory drugs like ibuprofen .

Q & A

Q. What are the key considerations for optimizing the synthesis of (4'-methyl-[1,1'-biphenyl]-4-yl)methyl acetate to achieve high yield and purity?

The synthesis typically involves esterification of biphenyl derivatives under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) with reflux conditions. Critical parameters include:

  • Temperature : Elevated temperatures (~110–120°C) enhance reaction kinetics but require careful monitoring to avoid side reactions like hydrolysis .
  • Catalyst loading : Excess acid may degrade sensitive functional groups; stoichiometric optimization is necessary .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is essential to isolate the product from unreacted starting materials or byproducts .

Q. How do the functional groups in this compound influence its reactivity in downstream applications?

The biphenyl backbone provides steric hindrance and π-π stacking potential, while the acetate group enables nucleophilic acyl substitution. For example:

  • Hydrolysis : The acetate ester can hydrolyze under acidic or basic conditions to yield the corresponding alcohol, which may act as an intermediate for further functionalization .
  • Cross-coupling reactions : The methyl group at the 4'-position may direct electrophilic substitution, but steric effects could limit reactivity at the ortho positions .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the ester linkage (δ ~2.0–2.5 ppm for acetate methyl) and biphenyl substitution patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for detecting residual solvents or side products .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction pathways for this compound be designed to minimize competing side reactions (e.g., dimerization or oxidation)?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates without participating in side reactions .
  • Protecting groups : Temporary protection of reactive hydroxyl or methyl groups (e.g., silylation) can prevent unwanted oxidation or coupling .
  • In situ monitoring : Techniques like TLC or inline FTIR track reaction progress and identify intermediates, enabling real-time adjustments .

Q. What computational methods are suitable for predicting the regioselectivity of this compound in catalytic reactions?

  • Density functional theory (DFT) : Calculates activation energies for competing pathways (e.g., acetate hydrolysis vs. aryl substitution) to prioritize reaction conditions .
  • Molecular docking : Models interactions with catalysts (e.g., transition-metal complexes) to predict steric and electronic effects on selectivity .

Q. How can contradictory data on the compound’s thermal stability be resolved?

Discrepancies in decomposition temperatures (e.g., TGA vs. DSC results) may arise from:

  • Sample preparation : Impurities or hydration states affect thermal profiles. Replicate experiments with rigorously purified samples .
  • Atmosphere effects : Oxidative vs. inert atmospheres (e.g., N₂ vs. air) alter degradation pathways. Controlled TGA-MS under variable conditions clarifies decomposition mechanisms .

Q. What strategies enhance the compound’s utility in materials science (e.g., polymer composites or liquid crystals)?

  • Functionalization : Introducing photoactive groups (e.g., azobenzene) enables light-responsive behavior .
  • Blending with polymers : Compatibility with polycarbonates or polyesters can be improved via copolymerization or plasticizer additives .

Q. How can design of experiments (DoE) optimize multi-step syntheses involving this compound?

  • Factorial designs : Screen variables (e.g., temperature, catalyst ratio, solvent polarity) to identify critical parameters for yield and purity .
  • Response surface methodology (RSM) : Models non-linear interactions (e.g., between pH and reaction time) to predict optimal conditions .

Methodological Recommendations

  • Synthetic protocols : Pre-dry solvents and reagents to avoid hydrolysis of the acetate group .
  • Data validation : Cross-reference spectroscopic data with analogous biphenyl esters (e.g., hexyl ([1,1'-biphenyl]-4-yl)acetate) to confirm assignments .
  • Safety : Use inert atmospheres for reactions involving sensitive intermediates (e.g., Grignard reagents) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.